

Daunorubicin Hydrochloride chemical properties and synthesis

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Compound of Interest

Compound Name: **Daunorubicin Hydrochloride**

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An In-Depth Technical Guide to the Chemical Properties and Synthesis of **Daunorubicin Hydrochloride**

Introduction: The Enduring Role of Daunorubicin in Oncology

Daunorubicin is a potent anthracycline antibiotic, a class of chemotherapeutic agents originally isolated from bacteria of the *Streptomyces* type.^[1] As its hydrochloride salt, it has been a cornerstone in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL), since its approval for medical use in the United States in 1979.^{[1][2]} Its clinical efficacy stems from its potent cytotoxic activity, which is primarily achieved by disrupting DNA replication and repair processes in rapidly proliferating cancer cells.^{[3][4]} This guide offers a detailed exploration of the chemical and physical properties of **Daunorubicin Hydrochloride**, delves into its complex biosynthetic and synthetic pathways, and outlines the methodologies for its purification and analysis, providing a comprehensive resource for researchers and drug development professionals.

Part 1: Core Chemical and Physical Properties

A thorough understanding of **Daunorubicin Hydrochloride**'s chemical and physical characteristics is fundamental to its handling, formulation, and application in both research and clinical settings.

Chemical Structure and Nomenclature

Daunorubicin Hydrochloride is the salt of a glycoside antibiotic, comprising a tetracyclic aglycone, daunomycinone, linked to an amino sugar, daunosamine.

- IUPAC Name: (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride[5]
- Molecular Formula: C₂₇H₂₉NO₁₀ · HCl[5]
- Molecular Weight: 563.98 g/mol [5][6]
- CAS Number: 23541-50-6[5]

Physicochemical Data

The behavior of **Daunorubicin Hydrochloride** in various experimental conditions is dictated by its physical properties. These are summarized in the table below.

Property	Value / Description	Source(s)
Appearance	Orange-red, crystalline powder. Appears as thin red needles.	[5],[7]
Melting Point	Decomposes at 188-190°C.	[5]
Solubility	Freely soluble: Water, Methanol. Slightly soluble: Ethanol. Practically insoluble: Acetone, Chloroform, Benzene. DMSO: ~10-100 mg/mL (variable).	[8],[7],[9],
Stability	pH: Unstable in solutions with a pH > 8 (color changes from red to blue-purple). More stable in acidic conditions. Light: Solutions can be degraded by light, especially at concentrations below 500 µg/mL. Temperature: Reconstituted aqueous solutions are stable for 24 hours at room temperature and 48 hours when refrigerated (2-8°C). Long-term storage of the solid is typically at -20°C or 2-8°C.	[8],
Hygroscopicity	The compound is hygroscopic and should be stored accordingly.	[7],[10]

Spectroscopic Profile

Spectroscopic data is crucial for the structural confirmation and quantification of **Daunorubicin Hydrochloride**.

- UV-Vis Spectroscopy: In aqueous solutions, **Daunorubicin Hydrochloride** exhibits characteristic maximum absorbance (λ_{max}) peaks at approximately 234, 251, 288, and 480 nm.[9]
- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectroscopy are essential for the complete structural elucidation of the molecule and its derivatives. Detailed assignments have been published, allowing for the precise identification of the aglycone and sugar moiety protons and carbons, which is critical for confirming structural integrity and identifying impurities.[11]
- Infrared (IR) Spectroscopy: IR spectra show characteristic peaks corresponding to its functional groups, including hydroxyl, amine, ketone, and aromatic rings, which can be used for identification.

Part 2: Synthesis of Daunorubicin

The production of Daunorubicin is a complex process that can be achieved through microbial fermentation (biosynthesis) or multi-step total chemical synthesis.

Biosynthesis in Streptomyces

The most common and economically viable method for producing Daunorubicin is through fermentation of *Streptomyces peucetius*.[12][13] The biosynthetic pathway is a multi-stage process orchestrated by a cluster of dedicated genes.[14]

Core Stages of Biosynthesis:

- Aglycone Formation: The process begins with the synthesis of the tetracyclic aglycone, ϵ -rhodomycinone. This is accomplished by a Type II polyketide synthase (PKS) system, which catalyzes the condensation of a propionyl-CoA starter unit with nine malonyl-CoA extender units.[14][15]
- Deoxysugar Synthesis: In parallel, the deoxysugar dTDP-L-daunosamine is synthesized from D-glucose-1-phosphate through a series of enzymatic reactions governed by the dnm gene cluster.[14]

- Glycosylation: The key glycosylation step involves the attachment of dTDP-L-daunosamine to the aglycone ϵ -rhodomycinone. This reaction is catalyzed by a glycosyltransferase enzyme.[14]
- Post-Glycosylation Tailoring: Following glycosylation, the intermediate undergoes several "tailoring" reactions, including methylation and oxidation, to yield the final Daunorubicin molecule.[14] For instance, the enzyme DoxA, a cytochrome P450 oxidase, is involved in the C-13 oxidation step.[14][16]

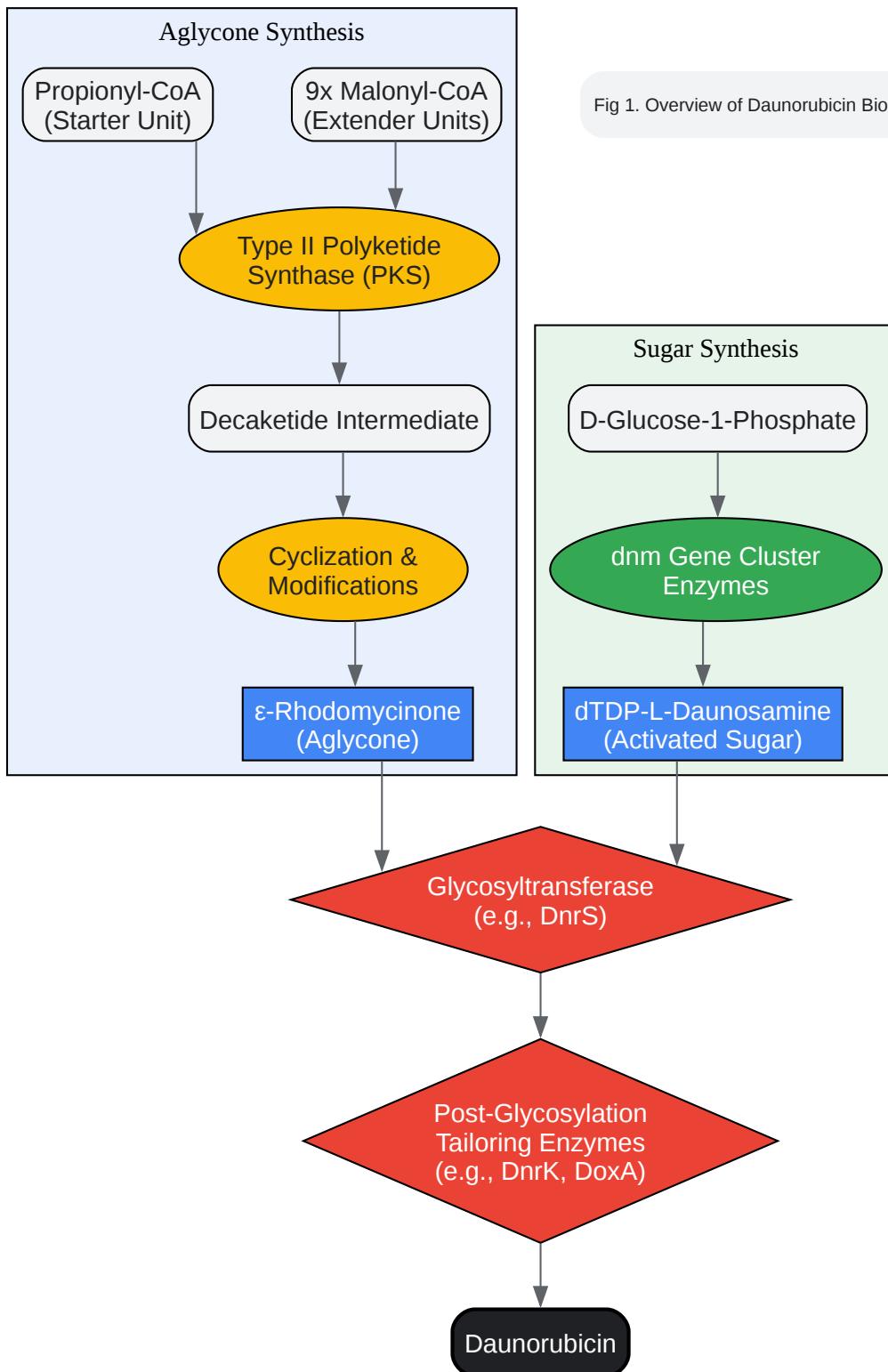
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Fig 1. Overview of the Daunorubicin Biosynthesis Pathway.

Total Chemical Synthesis

While biosynthesis is the primary production method, total chemical synthesis provides a route to novel analogues and serves as a testament to the ingenuity of organic chemistry.^[17] The total synthesis is exceptionally challenging due to the molecule's multiple stereocenters and sensitive functional groups.

A generalized approach involves three key phases:

- **Aglycone Synthesis:** The tetracyclic aglycone is constructed, often using strategies like Friedel-Crafts reactions or Diels-Alder cycloadditions to build the ring system. The stereochemistry at C7 and C9 is a critical challenge that must be carefully controlled.
- **Daunosamine Synthesis:** The daunosamine sugar is prepared separately, often starting from a common carbohydrate precursor. This synthesis requires careful installation of the amino group at C4 and control of the stereochemistry. The hydroxyl and amino groups are typically protected with groups like trifluoroacetyl to prevent unwanted side reactions during coupling.
- **Glycosylation and Deprotection:** This is the most critical step, where the aglycone and the protected sugar are coupled. The Koenigs-Knorr reaction or related methods using glycosyl halides or thioglycosides are commonly employed.^{[17][18]} The choice of activating agent (e.g., silver salts) is crucial for achieving the desired α -anomeric linkage with good yield. Following successful coupling, the protecting groups are removed to yield the final Daunorubicin molecule.

Fig 2. General Workflow for Total Chemical Synthesis.

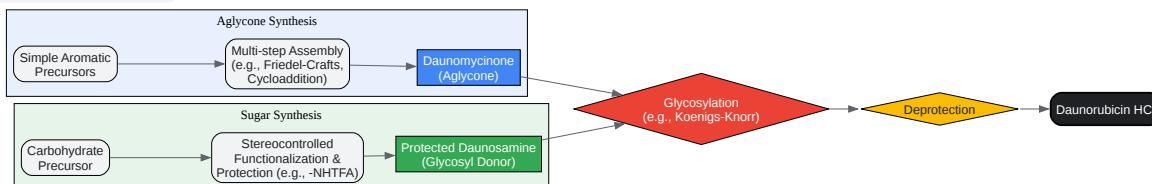
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Fig 2. General Workflow for Total Chemical Synthesis.

Part 3: Purification and Analytical Methodologies

Whether produced by fermentation or synthesis, Daunorubicin must be rigorously purified and analyzed to meet pharmaceutical standards.

Purification Protocol from Fermentation Broth

Purification aims to isolate Daunorubicin from a complex mixture of microbial biomass, nutrients, and related metabolic byproducts. The process leverages the molecule's physicochemical properties.

Step-by-Step Methodology:

- Acidification and Filtration: The fermentation broth is first acidified (e.g., to pH 1.4) to ensure Daunorubicin (a weak base) is in its protonated, water-soluble hydrochloride form.^[19] The mixture is then filtered to remove solid biomass.
- Initial Capture/Extraction:

- Ion Exchange: The filtrate pH is adjusted (e.g., to 4.5), and the solution is passed through a cation exchange column (e.g., Amberlite IRC). Daunorubicin binds to the resin while neutral and anionic impurities pass through.[19]
- Solvent Extraction: Alternatively, the broth is adjusted to a slightly basic pH (e.g., 7.5) to deprotonate the daunosamine moiety, making the molecule more soluble in organic solvents. It is then extracted into a water-immiscible solvent like chloroform or n-butanol. [20][21]
- Elution and Concentration: If using ion exchange, the bound Daunorubicin is eluted with a salt-containing methanolic solution.[19] The eluate or organic extract is then concentrated under reduced pressure to reduce the volume.
- Chromatographic Polishing: The crude, concentrated extract is subjected to column chromatography, typically using silica gel.[20] A solvent system such as a mixture of chloroform, methanol, and an acid (e.g., acetic or formic acid) is used as the eluent to separate Daunorubicin from closely related anthracycline impurities.[19][20] The rationale for the acidic mobile phase is to keep the amine protonated, which improves peak shape and reduces tailing on the silica column.
- Crystallization: The purified fractions containing Daunorubicin are pooled and concentrated. The hydrochloride salt is then crystallized by adding a non-solvent (like n-hexane) or by dissolving in a minimal amount of methanol and adding a chlorinated hydrocarbon.[19][21] The resulting crystals are filtered, washed, and dried under vacuum.

Analytical Quality Control: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the standard method for determining the purity and concentration of **Daunorubicin Hydrochloride**.

Example HPLC Protocol:

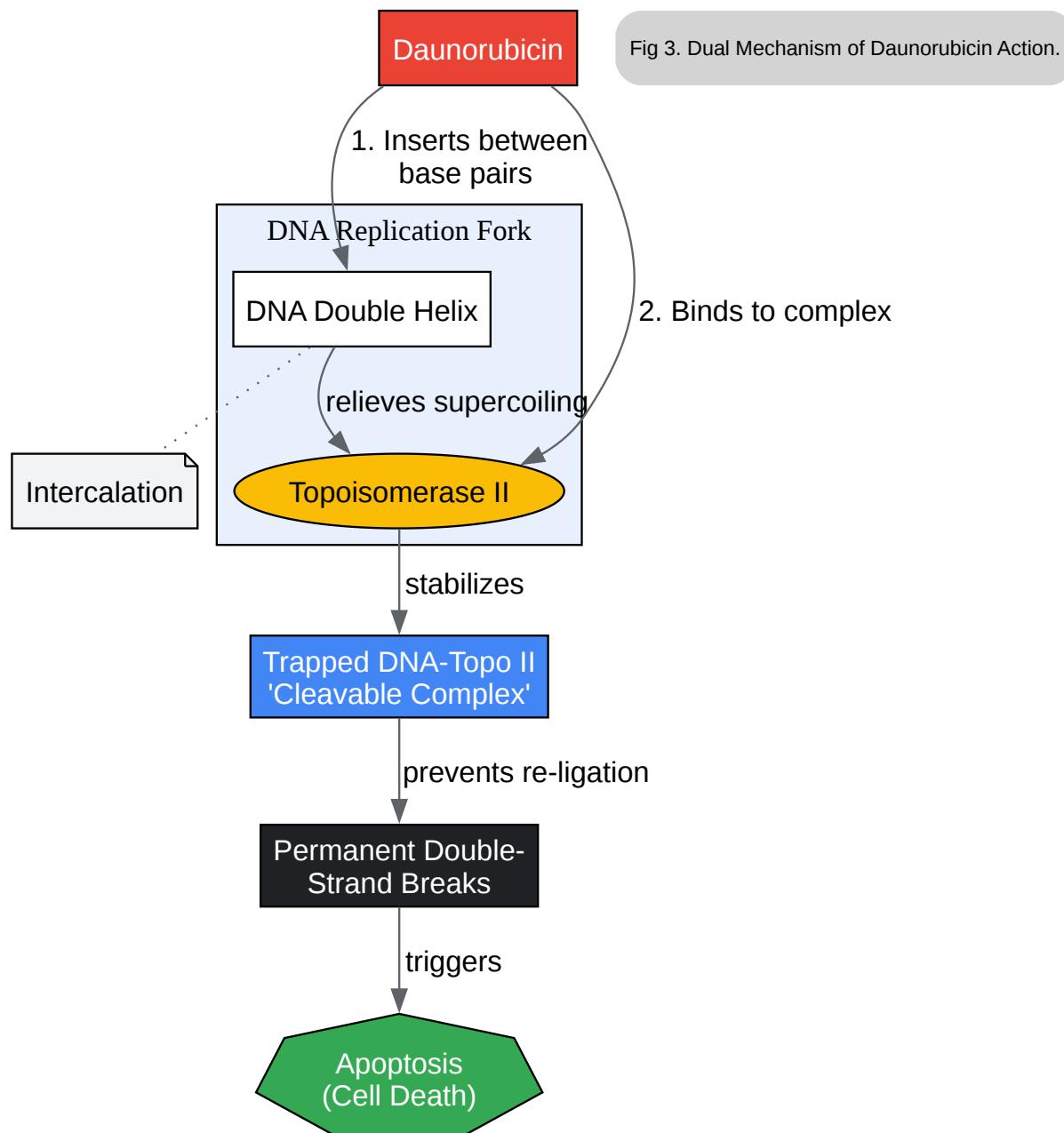
Parameter	Condition	Rationale
Column	C18 (e.g., 250 mm x 4.6 mm, 5 μ m)	The C18 stationary phase provides excellent hydrophobic retention for the tetracyclic core.
Mobile Phase	Acetonitrile / 0.02 M Sodium Dihydrogen Phosphate with Triethylamine (e.g., 34:66:0.3), pH adjusted to 4.0 with phosphoric acid.	The buffered aqueous-organic mixture allows for precise control over retention time. The acidic pH ensures the amine is protonated, and triethylamine acts as a competing base to reduce peak tailing from interactions with residual silanols on the silica support.
Flow Rate	1.0 mL/min	A standard flow rate for analytical columns, providing good separation efficiency and reasonable run times.
Detection	UV-Vis at 233 nm or 254 nm	Daunorubicin has strong chromophores, allowing for sensitive detection at these wavelengths.
Injection Volume	10-50 μ L	Standard injection volume for analytical HPLC.

This method can effectively separate Daunorubicin from its primary metabolite, daunorubicinol, and other synthesis- or degradation-related impurities.[\[22\]](#)[\[23\]](#) The method must be validated according to ICH guidelines for linearity, accuracy, precision, and robustness.

Part 4: Mechanism of Cytotoxic Action

The potent antineoplastic effect of Daunorubicin is primarily attributed to its interference with DNA functions through two distinct, yet complementary, mechanisms.[\[24\]](#)[\[25\]](#)

- **DNA Intercalation:** The planar tetracyclic ring system of Daunorubicin inserts itself (intercalates) between DNA base pairs.^[1] This physically obstructs the DNA double helix, causing local unwinding and deformation.^[1] This structural distortion interferes with the processes of DNA replication and transcription, as the enzymes responsible can no longer interact properly with their DNA template.
- **Topoisomerase II Inhibition:** Daunorubicin is a potent inhibitor of topoisomerase II, an essential enzyme that manages DNA topology by creating and resealing transient double-strand breaks.^{[2][26]} Daunorubicin stabilizes the "cleavable complex," a covalent intermediate where the enzyme is bound to the broken DNA ends.^{[1][2]} By preventing the re-ligation of these breaks, Daunorubicin effectively converts a vital cellular enzyme into a DNA-damaging agent, leading to the accumulation of permanent double-strand breaks and ultimately triggering apoptosis (programmed cell death).^[6]



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Fig 3. Dual Mechanism of Daunorubicin Action.

Conclusion

Daunorubicin Hydrochloride remains a vital tool in cancer chemotherapy, a status owed to its potent cytotoxic mechanism. Its complex tetracyclic glycoside structure presents significant challenges for chemical synthesis, making microbial biosynthesis the preferred route for commercial production. A comprehensive grasp of its chemical properties—solubility, stability, and spectroscopic signatures—is essential for its effective formulation and analytical control. The purification from complex fermentation broths requires a multi-step approach leveraging the molecule's pH-dependent properties and chromatographic behavior. As a foundational member of the anthracycline family, Daunorubicin not only serves as a critical therapeutic agent but also as a key intermediate in the semi-synthesis of other important drugs like Doxorubicin, underscoring its enduring importance in the landscape of oncology.[\[19\]](#)

References

- The Intricate Mechanism and Application of **Daunorubicin Hydrochloride** in Oncology. NINGBO INNO PHARMCHEM CO.,LTD.
- Daunorubicin: Package Insert / Prescribing Inform
- Daunorubicin - Wikipedia. Wikipedia.
- DRUG NAME: Daunorubicin. BC Cancer.
- Biosynthesis pathway and involved genes of daunorubicin (DNR) and doxorubicin (DOX) in Streptomyces.
- **Daunorubicin Hydrochloride** 20mg Powder for Injection: A Comprehensive Clinical Profile. Generic Drugs.
- The Streptomyces peucetius dpsY anddnrX Genes Govern Early and Late Steps of Daunorubicin and Doxorubicin Biosynthesis. ASM Journals.
- **Daunorubicin Hydrochloride**: A Technical Guide to Solubility and Stability in DMSO. Benchchem.
- The Role of 13-Deoxycarminomycin in Daunorubicin Biosynthesis: A Technical Guide. Benchchem.
- Daunorubicin | C27H29NO10 | CID 30323.
- The method of daunorubicin purific
- **Daunorubicin Hydrochloride** | C27H30CINO10 | CID 62770.
- **Daunorubicin hydrochloride** | 23541-50-6. ChemicalBook.
- Process for obtaining daunorubicin-hydrochloride from fermentation broths.
- Total synthesis of the antitumor antibiotic daunorubicin. Coupling of the sugar and aglycone.
- Total synthesis of the antitumor antibiotic danuorubicin. Coupling of the sugar and aglycone.
- **Daunorubicin Hydrochloride**, 100MG. Lab Pro Inc.
- The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production.

- Cloning and expression of daunorubicin biosynthesis genes from *Streptomyces peucetius* and *S. peucetius* subsp. *caesius*.
- **Daunorubicin Hydrochloride**. MedChemExpress (MCE) Life Science Reagents.
- Definition of **daunorubicin hydrochloride**.
- Daunorubicin HCl. Selleck Chemicals.
- HPLC Determination of **Daunorubicin Hydrochloride** in Its Liposomes. Semantic Scholar.
- DAUNORUBICIN Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses.
- Daunorubicinol as a Reference Standard in Analytical Methods. Benchchem.
- A simplified method for determination of daunorubicin, adriamycin, and their chief fluorescent metabolites in human plasma by high-pressure liquid chromatography.
- RP-HPLC METHOD FOR ESTIMATION OF DAUNORUBICIN. World Journal of Pharmaceutical Research.
- Daunorubicin (hydrochloride)
- **Daunorubicin hydrochloride** | CAS 23541-50-6. Santa Cruz Biotechnology.
- **Daunorubicin hydrochloride**, meets USP testing specific
- Process for the preparation of daunorubicin.
- METHOD DEVELOPMENT AND VALIDATION OF DAUNORUBICIN BY RP HPLC.
- Biosynthesis of doxorubicin - Wikipedia. Wikipedia.
- Improvement method of extraction and purification technology of daunorubicin fermentation liquor.
- Synthesis of epirubicin from 13-dihydrodaunorubicine.
- **Daunorubicin hydrochloride** salt | 23541-50-6. Clinisciences.
- Synthesis of Daunorubicin Analogues Containing Truncated Aromatic Cores and Unnatural Monosaccharide Residues.
- KEGG DRUG: **Daunorubicin hydrochloride**. Kyoto Encyclopedia of Genes and Genomes.
- Identification, Isolation and Characterization of Unknown Impurity in **Daunorubicin Hydrochloride**.
- NMR analysis of antitumor drugs: Doxorubicin, daunorubicin and their functionalized derivatives.
- UV spectra of unirradiated and gamma irradiated daunorubicin.
- A: 1 H NMR Spectra of Daunomycin.

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Sources

- 1. Daunorubicin - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. nbinno.com [nbinno.com]
- 4. Facebook [cancer.gov]
- 5. Daunorubicin Hydrochloride | C27H30ClNO10 | CID 62770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Daunorubicin hydrochloride | 23541-50-6 [chemicalbook.com]
- 8. Daunorubicin | C27H29NO10 | CID 30323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. labproinc.com [labproinc.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Biosynthesis of doxorubicin - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ptfarm.pl [ptfarm.pl]
- 20. EP0306541A1 - Process for obtaining daunorubicin-hydrochloride from fermentation broths - Google Patents [patents.google.com]
- 21. US3875010A - Process for the preparation of daunorubicin - Google Patents [patents.google.com]
- 22. HPLC Determination of Daunorubicin Hydrochloride in Its Liposomes | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]

- 24. bccancer.bc.ca [bccancer.bc.ca]
- 25. Articles [globalrx.com]
- 26. medchemexpress.com [medchemexpress.com]
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